Propanimidamide, N-hydroxy-N'-propyl-

Description

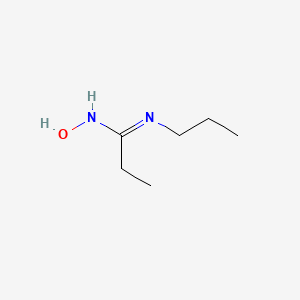

"Propanimidamide, N-hydroxy-N'-propyl-" is an amidine derivative characterized by a central propanimidamide backbone with two key substituents: a hydroxyl group (-OH) at the N-position and a propyl group (-CH₂CH₂CH₃) at the N'-position. Amidines are nitrogen-containing compounds with the general structure R₁C(=NR₂)NR₃R₄, and their chemical behavior is influenced by the substituents attached to the nitrogen atoms.

Properties

CAS No. |

62626-19-1 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-hydroxy-N'-propylpropanimidamide |

InChI |

InChI=1S/C6H14N2O/c1-3-5-7-6(4-2)8-9/h9H,3-5H2,1-2H3,(H,7,8) |

InChI Key |

TUYYYBJAFPNHEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C(CC)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidamide, N-hydroxy-N’-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of propionitrile with hydroxylamine under acidic conditions to form the corresponding amidoxime. This intermediate is then reacted with propylamine to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of Propanimidamide, N-hydroxy-N’-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amidines or amides.

Scientific Research Applications

Propanimidamide, N-hydroxy-N’-propyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds

Key Observations:

Functional Group Differences: Hydroxamic Acids vs. Amidines: Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () contain a hydroxamic acid group (-CONHOH), which is distinct from the amidine group (-C(=NH)-) in the target compound. Hydroxamic acids are known for metal-chelating properties, making them relevant in antioxidant or enzymatic inhibition studies . Amidine vs. Amide: Amidines are more basic than amides due to the presence of a protonatable imine group. For example, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride () is an amide derivative with reduced basicity compared to amidines.

Substituent Effects :

- Propyl vs. Piperazinyl : The propyl group in the target compound may increase lipophilicity compared to the 4-methylpiperazinyl group in Compound 9, which introduces a polar heterocyclic amine. This difference could influence solubility and bioavailability .

- Aromatic vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking interactions, whereas alkyl chains (e.g., propyl) prioritize hydrophobic interactions.

Table 2: Hypothetical Property Comparison Based on Structural Analogues

Notes:

- Antioxidant Activity : Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () have demonstrated radical-scavenging capabilities in DPPH assays, a trait less likely in amidines due to the absence of the hydroxamate moiety .

- Salt Formation: The hydrochloride salt in 3-Amino-N-(3-methoxypropyl)propanamide () suggests that similar amidine derivatives could form salts to improve stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.